



## Application Notes and Protocols for Single-Molecule Tracking using MB 543 DBCO

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| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | MB 543 DBCO |           |
| Cat. No.:            | B15622433   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Single-molecule tracking (SMT) is a powerful technique that allows for the direct observation of individual molecules in living cells, providing unparalleled insights into dynamic biological processes that are often obscured by ensemble-averaging methods. The choice of the fluorescent probe is critical for successful SMT experiments, requiring high brightness, photostability, and specific labeling. **MB 543 DBCO** is a bright, water-soluble, and highly photostable orange fluorescent dye, making it an excellent candidate for single-molecule detection and super-resolution microscopy techniques.[1][2][3] This document provides detailed application notes and protocols for the use of **MB 543 DBCO** in single-molecule tracking experiments, with a focus on labeling and tracking cell surface proteins.

## **Quantitative Data Presentation**

The photophysical properties of **MB 543 DBCO** are summarized in the table below. These characteristics make it a robust probe for demanding single-molecule imaging applications.



| Property                 | Value  | Source(s) |
|--------------------------|--|-----------|
| Excitation Maximum (λex) | 543 - 544 nm   | [4][5][6] |
| Emission Maximum (λem)   | 560 - 566 nm   | [4][5][6] |
| Molecular Weight         | ~1076.22 g/mol   | [6]       |
| Extinction Coefficient   | 105,000 cm <sup>-1</sup> M <sup>-1</sup>   | [4]       |
| Solubility               | Water, DMSO, DMF   | [1]       |
| Reactivity               | Copper-free click chemistry with azide groups  | [1]       |
| Key Features             | High fluorescence quantum yield, High photostability, pH insensitive (pH 3-10), Very hydrophilic | [1][2][3] |

## **Experimental Protocols**

# Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars

This protocol describes the introduction of azide groups onto cell surface glycans using peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz). This metabolic labeling approach enables the subsequent specific attachment of DBCO-functionalized dyes.

#### Materials:

- Mammalian cells of interest (e.g., A549, HeLa)
- Complete cell culture medium
- Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4



· Glass-bottom dishes suitable for microscopy

#### Procedure:

- Cell Seeding: Seed the cells of interest onto glass-bottom dishes at a density that will allow for healthy growth and prevent over-confluence during the labeling period.
- Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to create a stock solution (e.g., 10-50 mM). Store the stock solution at -20°C.
- Metabolic Labeling: The day after seeding, add the Ac4ManNAz stock solution to the cell culture medium to achieve a final concentration of 25-50 μM. Gently swirl the dish to ensure even distribution.
- Incubation: Incubate the cells in the Ac4ManNAz-containing medium for 1-3 days under their normal growth conditions (e.g., 37°C, 5% CO<sub>2</sub>). The optimal incubation time may vary depending on the cell type and the desired labeling density.
- Washing: After incubation, carefully aspirate the medium and wash the cells three times with pre-warmed PBS (pH 7.4) to remove any unincorporated Ac4ManNAz. The cells are now ready for fluorescent labeling with **MB 543 DBCO**.

## Protocol 2: Labeling of Azide-Modified Cells with MB 543 DBCO

This protocol details the copper-free click chemistry reaction between the azide groups on the cell surface and **MB 543 DBCO**.

#### Materials:

- Azide-labeled live cells (from Protocol 1)
- MB 543 DBCO
- Anhydrous DMSO
- Live-cell imaging buffer (e.g., phenol red-free DMEM with 25 mM HEPES)



#### Procedure:

- Prepare MB 543 DBCO Stock Solution: Prepare a stock solution of MB 543 DBCO in anhydrous DMSO (e.g., 1-10 mM). Store protected from light at -20°C.
- Prepare Labeling Solution: Dilute the MB 543 DBCO stock solution in pre-warmed live-cell imaging buffer to a final concentration of 1-10 μM. The optimal concentration should be determined empirically to achieve a sparse labeling density suitable for single-molecule tracking.
- Labeling Reaction: Add the labeling solution to the washed, azide-labeled cells.
- Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
- Washing: Remove the labeling solution and wash the cells three to five times with prewarmed live-cell imaging buffer to remove any unreacted dye.
- Imaging: The cells are now labeled with MB 543 DBCO and ready for single-molecule tracking experiments. Proceed with imaging immediately.

# Protocol 3: Single-Molecule Tracking Microscopy and Data Acquisition

#### Instrumentation:

- An inverted microscope equipped with Total Internal Reflection Fluorescence (TIRF)
  illumination is recommended to minimize background fluorescence and enhance the signalto-noise ratio for molecules near the coverslip.
- A high-power laser line for excitation (e.g., 532 nm or 543 nm).
- A high numerical aperture (NA ≥ 1.45) objective lens.
- A sensitive, high-speed camera (e.g., EMCCD or sCMOS).
- Appropriate emission filters to collect the fluorescence from MB 543.
- A live-cell incubation chamber to maintain the cells at 37°C and 5% CO<sub>2</sub> during imaging.

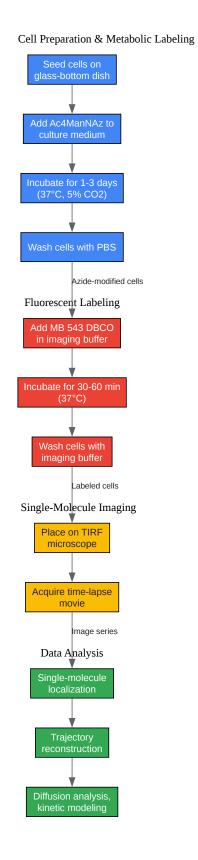


#### Data Acquisition:

- Cell Imaging: Place the dish with the labeled cells on the microscope stage and allow the temperature to equilibrate.
- Locate Cells: Using brightfield or low-intensity fluorescence, locate a field of view with healthy, well-adhered cells.
- TIRF Illumination: Switch to TIRF illumination and adjust the laser power to achieve a suitable signal-to-noise ratio for single-molecule detection. Use the lowest laser power possible to minimize phototoxicity and photobleaching.
- Image Acquisition: Acquire a time-lapse series of images (a "movie") at a high frame rate
  (e.g., 10-50 frames per second). The duration of the acquisition will depend on the
  photostability of the dye and the biological process being observed. It is common to acquire
  thousands of frames.

### **Mandatory Visualizations**

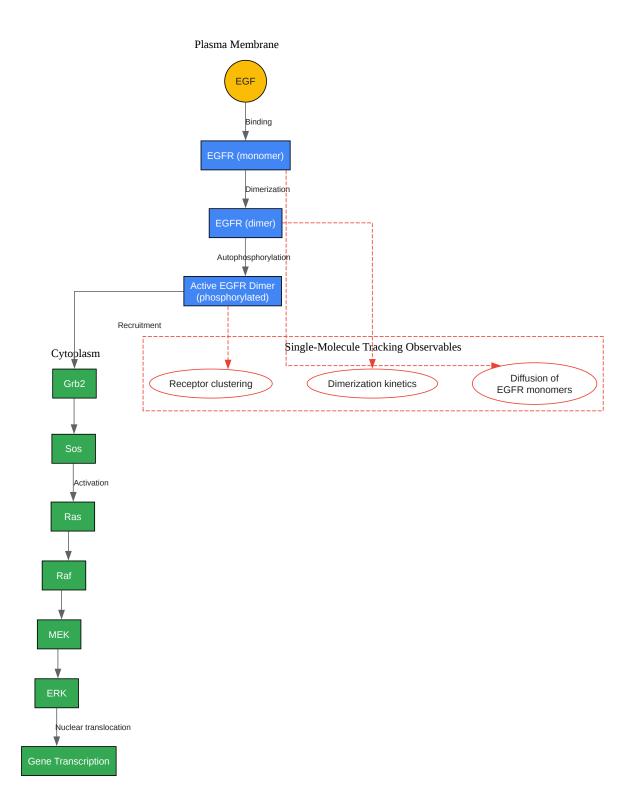




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Caption: Experimental workflow for single-molecule tracking.





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